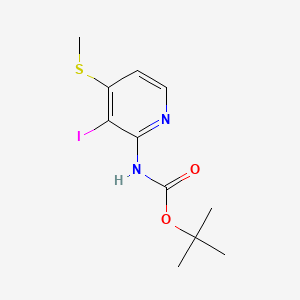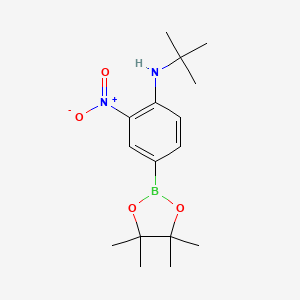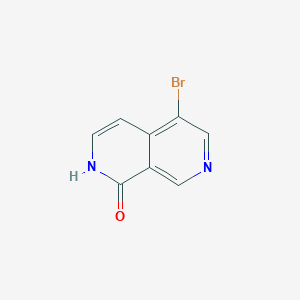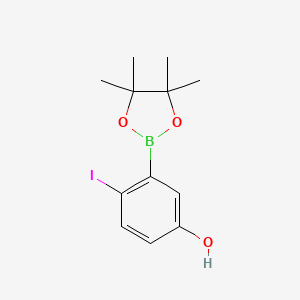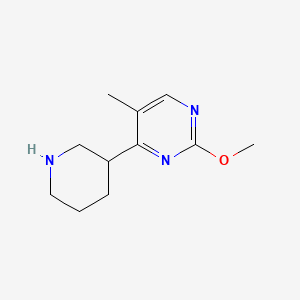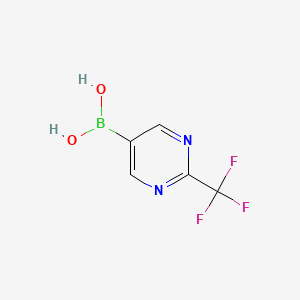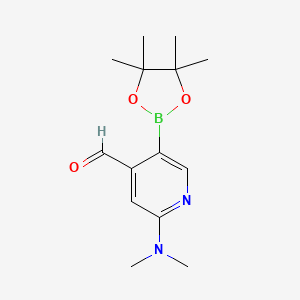
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis
The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has a molecular weight of 241.04 . Its IUPAC name is 3-bromo [1,6]naphthyridine-5,7 (6H,8H)-dione .科学的研究の応用
Chemical Synthesis
The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is used in chemical synthesis . It is a brominated compound that can serve as a suitable intermediate for performing coupling reactions .
Anticancer Research
Functionalized 1,6-naphthyridines, which include “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Research
1,6-Naphthyridines are also known for their anti-HIV (Human Immunodeficiency Virus) activity . While it’s not explicitly stated that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has been used in this context, it’s possible given the broader class of compounds it belongs to .
Antimicrobial Research
1,6-Naphthyridines, including possibly “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been used in antimicrobial research . They have shown effectiveness against a variety of microbial strains .
Analgesic Research
The compound’s class, 1,6-naphthyridines, has been associated with analgesic activity . This suggests potential use in pain management research .
Anti-inflammatory Research
1,6-Naphthyridines have shown anti-inflammatory activity . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to inflammation and related diseases .
Antioxidant Research
1,6-Naphthyridines have demonstrated antioxidant activities . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to oxidative stress and related conditions .
将来の方向性
1,5-Naphthyridines, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have a wide range of applications in medicinal chemistry due to their biological activities . Future research may focus on further exploring their synthesis, reactivity, and applications, as well as their potential use in the treatment of various diseases .
特性
IUPAC Name |
3-bromo-8H-1,6-naphthyridine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATINXJVWVUICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742874 |
Source


|
| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione | |
CAS RN |
1365272-11-2 |
Source


|
| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)
![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)
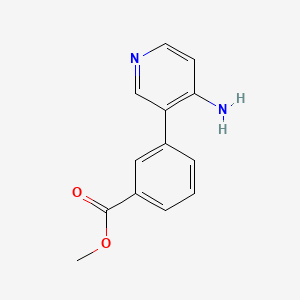
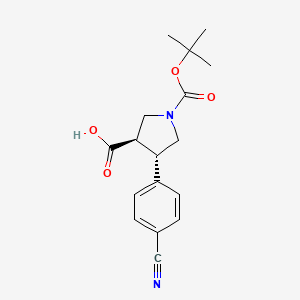
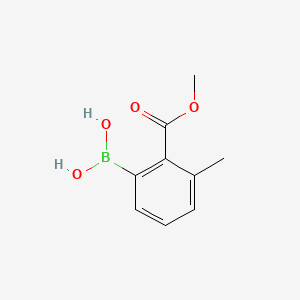
![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)
